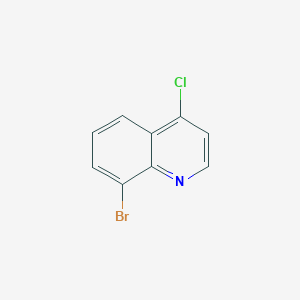

8-Bromo-4-chloroquinoline

Descripción

Significance within Halogenated Quinoline (B57606) Scaffolds

The quinoline scaffold is a foundational structure in medicinal chemistry, and the addition of halogens can significantly modify a molecule's biological activity. Halogenated quinolines have garnered substantial attention for their therapeutic potential, including antimicrobial, anticancer, and antimalarial properties. smolecule.com The introduction of halogens like bromine and chlorine can influence factors such as lipophilicity, which affects how easily a compound can pass through cell membranes, and its binding affinity to biological targets like enzymes or receptors. evitachem.com

8-Bromo-4-chloroquinoline is significant within this class of compounds due to its own demonstrated biological activities and its role as a precursor for more complex derivatives. Research has indicated that this compound possesses moderate antimicrobial and anticancer properties. It has been investigated for its cytotoxic effects and potential use in treating various forms of cancer. biosynth.com The specific placement of the bromo group at the C8-position and the chloro group at the C4-position creates a unique electronic and steric profile that influences its interactions with biological systems. Compared to other halogenated quinolines, its activity profile helps researchers understand the structure-activity relationships within this chemical family.

| Compound Name | Key Features | Noted Biological Activity |

| This compound | Lacks iodine; contains bromo and chloro groups. | Antimicrobial, anticancer. |

| 8-Bromo-4-chloro-3-iodoquinoline | Contains an additional iodine atom, enhancing binding affinity. | Increased potency against L. major. |

| 4-Chloro-6-fluoroquinoline | Fewer halogens; different substitution pattern. | Limited antimicrobial effects. |

Role as a Key Intermediate in Complex Molecule Synthesis

A primary role of this compound in chemical research is its function as a versatile synthetic intermediate. In organic synthesis, it serves as a foundational building block for constructing more elaborate and functionally diverse molecules. smolecule.com The chlorine atom at the 4-position of the quinoline ring is a key feature, as it can be readily displaced by various nucleophiles through nucleophilic substitution reactions. This reactivity allows chemists to introduce a wide array of functional groups at this position.

This strategic utility is exemplified in the synthesis of other quinoline derivatives. For instance, a chloro-group on the quinoline ring can be substituted with iodine by reacting it with a source like sodium iodide (NaI). atlantis-press.com This conversion is significant because iodo-substituted quinolines can then participate in further carbon-carbon bond-forming reactions (e.g., Suzuki or Sonogashira couplings), opening pathways to highly complex molecular architectures. The compound is thus a critical starting material for producing potential therapeutic agents, including enzyme inhibitors and other biologically active molecules. smolecule.com Its stable, halogenated scaffold provides a reliable platform for systematic chemical modifications to develop new compounds for pharmaceutical and materials science research. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHYJSFUKJLEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496604 | |

| Record name | 8-Bromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-71-8 | |

| Record name | 8-Bromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-4-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 8 Bromo 4 Chloroquinoline and Its Derivatives

Classical Quinoline (B57606) Synthesis Adaptations

Classical methods for quinoline synthesis, developed over a century ago, remain relevant and are often adapted for the preparation of halogenated derivatives like 8-bromo-4-chloroquinoline. These methods typically involve the condensation and cyclization of aniline (B41778) precursors with carbonyl compounds or their equivalents.

Gould-Jacobs Reaction Modifications

The Gould-Jacobs reaction is a powerful tool for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which can be subsequently converted to 4-chloroquinolines. wikipedia.org The general sequence involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgasianpubs.org For the synthesis of an this compound derivative, a key starting material would be a 2-bromoaniline (B46623) derivative.

One strategy involves the reaction of a pre-halogenated aniline, such as 4-bromo-2-methylaniline, with ethyl propiolate. This undergoes a Knoevenagel condensation followed by cyclization at high temperatures in a solvent like diphenyl ether to yield the corresponding 8-bromo-quinolin-4(1H)-one. Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) introduces the chloro group at the 4-position. The chlorination proceeds via the formation of a chlorophosphorane (B8807898) intermediate, which facilitates nucleophilic aromatic substitution.

| Starting Material | Reagent(s) | Product | Reference |

| 4-Bromo-2-methylaniline | 1. Ethyl propiolate, Methanol2. Diphenyl ether, 200-220°C | 8-bromo-2-methylquinolin-4(1H)-one | |

| 8-Bromo-2-methylquinolin-4(1H)-one | POCl₃ or PCl₃ | 8-Bromo-4-chloro-2-methylquinoline (B73239) |

Microwave-assisted Gould-Jacobs reactions have also been developed to improve yields and reduce reaction times. asianpubs.org

Friedländer Synthesis Approaches

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.orgsemanticscholar.org To synthesize an this compound derivative, a 2-amino-3-bromobenzaldehyde (B168341) or a related ketone would be a logical precursor. The reaction is typically catalyzed by an acid or a base. iipseries.orgsemanticscholar.org

While direct synthesis of this compound via the Friedländer approach is less commonly documented in readily available literature, the general applicability of this method suggests its potential. smolecule.com The synthesis of various substituted quinolines using this method is well-established. rsc.org Modifications using solid-supported reagents and different catalytic systems, including Lewis acids, have been explored to enhance the efficiency of the Friedländer synthesis. semanticscholar.org

Skraup Synthesis Variations

The Skraup synthesis is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. iipseries.orgchemrj.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. iipseries.org

To obtain an 8-bromoquinoline (B100496), 2-bromoaniline would be the starting material. The harsh conditions of the Skraup synthesis can sometimes lead to low yields and the formation of side products. researchgate.net However, variations of this method, including the Doebner-von Miller reaction which uses α,β-unsaturated carbonyl compounds, offer more flexibility in synthesizing substituted quinolines. chemrj.orgresearchgate.net The synthesis of 6-bromo- and 6,8-dibromoquinolines has been achieved through the bromination of 1,2,3,4-tetrahydroquinoline, which can be prepared via Skraup-type reactions. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 2-Bromoaniline | Glycerol, H₂SO₄, Oxidizing agent | 8-Bromoquinoline | researchgate.net |

Combes and Doebner Reaction Pathways

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a 2,4-disubstituted quinoline. iipseries.org The reaction proceeds through the formation of a Schiff base intermediate which then undergoes cyclization. For the synthesis of an 8-bromoquinoline derivative, 2-bromoaniline would be reacted with a suitable β-diketone.

The Doebner reaction, a variation of the Doebner-von Miller synthesis, involves the reaction of an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. chemrj.orgresearchgate.net This method could potentially be adapted to synthesize 8-bromoquinoline-4-carboxylic acid by using 2-bromoaniline as the starting material. This carboxylic acid derivative could then be subjected to further chemical transformations to install the chloro group at the 4-position and remove the carboxylic acid group if desired.

Modern Catalytic Approaches

Modern synthetic chemistry has introduced more efficient and selective methods for the synthesis of functionalized quinolines, with palladium-catalyzed reactions being particularly prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinolines. nih.govsigmaaldrich.com These reactions are often used to introduce substituents at specific positions on the quinoline ring. For instance, the Suzuki-Miyaura cross-coupling reaction of a dihalogenated quinoline, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, with arylboronic acids can lead to the formation of triarylquinoline derivatives. nih.gov

In the context of synthesizing this compound itself, palladium catalysis can be employed in several ways. One approach involves the direct C-H activation and arylation of bromoquinolines. sigmaaldrich.com Another strategy could involve the synthesis of a quinoline core with a handle for coupling, followed by the introduction of the bromo and chloro substituents.

A notable application of palladium catalysis is in the intramolecular C-N bond formation to construct fused ring systems. For example, 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones can undergo palladium-catalyzed intramolecular cyclization to form 1H-pyrazolo[4,3-c]quinolines. researchgate.net This highlights the utility of palladium catalysis in creating complex derivatives from simpler chloroquinoline precursors.

Furthermore, palladium-catalyzed reactions can be used to introduce various functional groups onto the this compound scaffold, demonstrating the versatility of this modern approach in derivative synthesis.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | 4,6,8-Triarylquinoline-3-carbaldehydes | nih.gov |

| 4-Chloroquinoline-3-carbaldehyde hydrazone | - | Palladium catalyst | 1H-Pyrazolo[4,3-c]quinolines | researchgate.net |

Unlocking the Synthetic Versatility of this compound

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and material science. Among its many derivatives, this compound stands out as a particularly valuable intermediate, offering two distinct halogenated sites for sequential and regioselective functionalization. This article delves into the key synthetic strategies employed to modify this versatile building block, focusing on modern cross-coupling reactions, organometallic-mediated syntheses, and electrophilic aromatic substitution.

1 Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Functionality

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an ideal substrate for these powerful transformations. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, providing access to a wide array of derivatives.

1 Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, is a widely used method for the arylation and vinylation of quinolines. nih.gov In the context of this compound, the reaction can be directed to either the C4 or C8 position, depending on the reaction conditions and the nature of the catalyst.

Research has shown that the C4-Cl bond is often more activated towards metal-catalyzed cross-coupling reactions due to the electronic effects of the quinoline nitrogen and the adjacent chloro-vinylcarbonyl system in certain derivatives. nih.gov However, selective coupling at the C8 position is also achievable. For instance, Pd-catalyzed coupling of 8-bromo-4-chloro-2-methylquinoline with arylboronic acids can selectively yield 8-aryl derivatives. In cases of polyhalogenated quinolines, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, a lack of selectivity is often observed, leading to multiple substitutions. nih.gov To achieve exhaustive coupling, an excess of the arylboronic acid is frequently employed. nih.gov

| Substrate | Coupling Partner | Catalyst System | Product | Key Findings |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acids | PdCl₂(PPh₃)₂ / PCy₃ / K₂CO₃ | 4,6,8-Triarylquinoline-3-carbaldehydes | Lack of selectivity often leads to multiple arylations. nih.gov |

| 8-Bromo-6-chloroquinoline | Bis(pinacolato)diboron then Phenyl bromide | Not specified | 6,8-Diphenylquinoline | One-pot borylation followed by Suzuki-Miyaura coupling can lead to diarylated products. nih.gov |

| 8-Bromo-4-chloro-2-methylquinoline | Arylboronic acids | Palladium catalysts | 8-Aryl derivatives | The methyl group at C2 can direct coupling to the C8 position. |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Anhydrous Suzuki-Miyaura conditions | 4-Aryl-8-tosyloxyquinolines | The tosyl group is stable under anhydrous conditions, allowing for selective C4 coupling. researchgate.net |

2 Buchwald-Hartwig Coupling Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing aminoquinoline derivatives, which are prevalent in many biologically active compounds. The selective amination of polyhalogenated quinolines presents a synthetic challenge, but careful selection of reaction conditions can achieve high regioselectivity.

For example, in the case of 6-bromo-2-chloroquinoline, selective amination at the C6 position was achieved by using benzotrifluoride (B45747) (BTF) as the solvent under microwave irradiation. organic-chemistry.org This highlights the critical role of the solvent in controlling the selectivity of the Buchwald-Hartwig reaction. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product. libretexts.org The choice of phosphine (B1218219) ligands is also crucial for the success and selectivity of the reaction. libretexts.org

| Substrate | Amine | Catalyst System | Product | Key Findings |

| 6-Bromo-2-chloroquinoline | Cyclic amines | Not specified, in benzotrifluoride (BTF) | 6-Heterocyclic substituted 2-aminoquinolines | Solvent choice is crucial for selective amination at the C6 position. organic-chemistry.org |

| Aryl Halides | Primary amines | Pd(OAc)₂ / Brettphos | N-Aryl primary amines | Brettphos is an effective ligand for the coupling of primary amines. libretexts.org |

| Aryl Bromides | Piperazine derivatives | Pd catalyst | Piperazine-substituted aryl compounds | This method is used for the large-scale synthesis of pharmaceutical agents. rsc.org |

3 Heck Reaction and Borylation Studies

The Heck reaction, another palladium-catalyzed process, forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. libretexts.org While specific studies on the Heck reaction with this compound are not extensively detailed in the provided results, the general principles apply. The reaction typically proceeds via oxidative addition of the halide to a Pd(0) species, followed by olefin insertion, and then β-hydride elimination to yield the substituted alkene. diva-portal.org The regioselectivity of the Heck reaction is influenced by both steric and electronic factors of the reacting partners. diva-portal.org

Borylation, often followed by a Suzuki-Miyaura coupling, is a strategic approach to functionalize haloarenes. dntb.gov.ua A one-pot borylation/Suzuki-Miyaura sequence of 4-bromo-chloroquinoline derivatives has been reported. dntb.gov.ua However, cross-coupling side reactions can be a significant issue during the borylation of certain substrates, leading to the formation of biaryl products. researchgate.net For instance, the borylation of a Boc-protected aminobromoquinoline using PdCl₂(dppf) as the catalyst resulted in significant amounts of the cross-coupled dimer. researchgate.net

2 Organometallic Reagent Mediated Syntheses

The use of organometallic reagents, particularly those of lithium and magnesium, provides a powerful alternative for the functionalization of quinolines. These methods often proceed under mild conditions and can offer complementary regioselectivity to palladium-catalyzed reactions.

1 Mixed Lithium-Magnesium Reagent Chemistry

Mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl, have emerged as highly efficient tools for the magnesiation of halogenated heterocycles. worktribe.com These "Turbo-Grignard" reagents can facilitate bromine or iodine-magnesium exchange under mild conditions. worktribe.com For instance, the magnesiation of 7-chloro-4-iodoquinoline (B1588978) with i-PrMgCl·LiCl proceeds with high efficiency and selectivity to yield the corresponding organomagnesium species at the C4 position. worktribe.com This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups. worktribe.com

Furthermore, the use of mixed lithium-zinc reagents allows for the synthesis of halogenated and arylated derivatives through Negishi coupling. worktribe.com The transmetalation of the organomagnesium intermediate with zinc chloride generates a more reactive organozinc species that can participate in palladium-catalyzed cross-coupling reactions with aryl iodides. worktribe.com

| Substrate | Reagent | Intermediate | Subsequent Reaction | Product |

| 7-Chloro-4-iodoquinoline | i-PrMgCl·LiCl | 4-Magnesiated 7-chloroquinoline | Quenching with various electrophiles (e.g., aldehydes, tosyl cyanide, disulfides) | 4-Functionalized 7-chloroquinolines. worktribe.com |

| 7-Chloro-4-iodoquinoline | i-PrMgCl·LiCl then ZnCl₂ | 4-Zincated 7-chloroquinoline | Negishi coupling with aryl iodides (Pd(PPh₃)₄ catalyst) | 4-Arylated 7-chloroquinolines. worktribe.com |

| Chloro-substituted quinolines | Lithium-magnesium amides | C8-functionalized derivatives | Reaction with electrophiles | Regioselective functionalization at the C8 position. researchgate.net |

Buchwald-Hartwig Coupling Strategies

2 Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. The application of flow technology to organometallic reactions has proven to be particularly beneficial. The magnesiation of chloroquinolines at either the C4 or C8 positions has been efficiently conducted under continuous flow conditions, allowing for the scalable synthesis of functionalized quinoline derivatives. worktribe.comdurham.ac.uk This approach is valuable for the industrial production of quinoline-based compounds.

General Synthetic Pathways for Quinolone to Chloroquinoline Transformation (e.g., using Phosphorus Oxychloride)

The conversion of a 4-quinolone (or its tautomeric form, 4-hydroxyquinoline) to a 4-chloroquinoline (B167314) is a fundamental and widely employed transformation in the synthesis of numerous quinoline-based compounds. This reaction is crucial for producing key intermediates, including this compound, as the chlorine atom at the C-4 position serves as a versatile leaving group for subsequent nucleophilic substitution reactions. The most common and effective reagent for this dehydroxy-chlorination is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and the solvent. nih.govnih.gov

The general mechanism for the chlorination of a 4-quinolone using phosphorus oxychloride involves several stages. nih.gov The reaction typically begins with the phosphorylation of the hydroxyl group of the 4-hydroxyquinoline tautomer, which is in equilibrium with its 4-quinolone form. This initial step forms an O-phosphorylated intermediate. nih.gov This intermediate is highly activated towards nucleophilic attack by a chloride ion (Cl⁻), which is present in the reaction mixture. The subsequent nucleophilic substitution displaces the phosphate (B84403) group, leading to the formation of the 4-chloroquinoline product. nih.gov

In some cases, the reaction can be more complex, involving the formation of various phosphorylated intermediates. nih.gov The efficiency and cleanliness of the conversion can be influenced by reaction conditions such as temperature and the presence of a base. For instance, studies on the analogous quinazolone system have shown that the reaction can be separated into two distinct stages by controlling the temperature. An initial phosphorylation occurs at lower temperatures (below 25 °C) under basic conditions, while the subsequent conversion to the chloro-derivative is achieved by heating to higher temperatures (70–90 °C). nih.gov

A typical procedure involves heating the precursor, such as an 8-bromo-4-hydroxyquinoline derivative, with phosphorus oxychloride, often under reflux conditions. nih.govgoogle.com For example, the synthesis of ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate was achieved by refluxing the corresponding 4-hydroxyquinoline precursor in POCl₃ for 48 hours. nih.gov Similarly, 6-bromo-4(1H)-quinolone has been converted to 6-bromo-4-chloroquinoline (B1276899) by refluxing in POCl₃ for 2 hours, yielding the product in 93% yield after neutralization. google.com

The Vilsmeier-Haack reaction, which utilizes a reagent formed from POCl₃ and a substituted amide like N,N-dimethylformamide (DMF), is another powerful method for simultaneously achieving cyclization, chlorination, and formylation to produce substituted 2-chloroquinolines from acetanilides. researchgate.netrsc.org While not a direct conversion of a pre-formed quinolone, this reaction highlights the central role of POCl₃ in forming the chloro-substituted quinoline ring system. rsc.org

Recent advancements have focused on improving the efficiency and environmental footprint of this chlorination reaction. One study demonstrated a large-scale, solvent-free chlorination of various hydroxy-heterocycles, including a dihydroxyquinoline, using an equimolar amount of POCl₃ in a sealed reactor. This method provided the desired dichloro-product in a high yield of 88%, showcasing excellent atom economy as the POCl₃ molecule provides more than one chlorine atom to the substrate. nih.gov

The table below summarizes various reaction conditions for the transformation of hydroxyquinolines to chloroquinolines using phosphorus oxychloride, as reported in the literature.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate | POCl₃, reflux, 48 h | Ethyl 8-bromo-4-chloro-6-cyanoquinoline-3-carboxylate | Good | nih.gov |

| 6-Bromoquinolin-4(1H)-one | POCl₃, reflux, 2 h | 6-Bromo-4-chloroquinoline | 93% | google.com |

| 2,4-Dihydroxyquinoline | POCl₃ (equimolar), Pyridine (0.6 equiv), sealed reactor, 140 °C, 2 h | 2,4-Dichloroquinoline | 88% | nih.gov |

| 4-Hydroxy-2-quinolone | POCl₃, followed by hydrolysis | 4-Chloro-2-quinolone | - | mdpi.com |

| Acetanilide | POCl₃, DMF (Vilsmeier-Haack) | 2-Chloroquinoline-3-carbaldehyde | 70-98% |

This chlorination strategy is not limited to simple quinolones but is also applicable to more complex and functionalized derivatives, making it a cornerstone in the synthetic arsenal (B13267) for accessing a wide array of 4-chloroquinolines for further chemical exploration and development. worktribe.comnuph.edu.ua

Reactivity Profiles and Mechanistic Investigations of 8 Bromo 4 Chloroquinoline

Nucleophilic Substitution Reactions of Halogen Atoms

The halogen atoms at the C4 and C8 positions of 8-bromo-4-chloroquinoline exhibit different reactivities towards nucleophiles, primarily due to the electronic environment of the pyridine (B92270) and benzene (B151609) rings of the quinoline (B57606) system, respectively. The chlorine atom at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the bromine atom at the C8 position. This is because the C4 position is para to the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the substitution process.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. smolecule.comevitachem.com For instance, the reaction of 4-chloroquinolines with various primary and secondary amines is a widely used method for the synthesis of 4-aminoquinoline (B48711) derivatives. frontiersin.org This reaction typically proceeds by the attack of the amine nucleophile at the C4 position, leading to the displacement of the chloride ion. frontiersin.org Reagents like sodium methoxide (B1231860) or potassium tert-butoxide can be used to introduce alkoxy groups. The selective substitution at the C4 position allows for the subsequent functionalization of the C8 position via other reaction types, such as metal-catalyzed cross-coupling. semanticscholar.orgnih.gov

| Position | Halogen | Relative Reactivity in SNAr | Common Nucleophiles |

| C4 | Chlorine | High | Amines, Alkoxides, Thiolates |

| C8 | Bromine | Low | Generally unreactive under SNAr conditions |

Metal-Catalyzed Coupling Reaction Mechanisms

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. soton.ac.uk These reactions exploit the differential reactivity of the C-Cl and C-Br bonds, enabling selective and sequential functionalization. The generally accepted catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetallation, and reductive elimination. libretexts.orgresearchgate.netrsc.org

Oxidative addition is typically the first and rate-determining step in the catalytic cycle. libretexts.org It involves the insertion of the low-valent metal catalyst, usually a Pd(0) species, into the carbon-halogen bond. libretexts.orgnih.gov This process results in the formation of a high-valent organopalladium(II) complex. libretexts.orgnih.gov For dihalogenated substrates like this compound, the selectivity of the oxidative addition is crucial. The C-Br bond is generally more reactive than the C-Cl bond towards Pd(0) insertion due to its lower bond dissociation energy. soton.ac.ukresearchgate.net Consequently, oxidative addition occurs preferentially at the C8-Br bond, allowing for selective functionalization at this position while leaving the C4-Cl bond intact for subsequent transformations. soton.ac.uk Studies have shown that for Suzuki-Miyaura couplings, the reaction proceeds via oxidative addition of the C-Br bond to the Pd(0) catalyst. The formation of coordinatively unsaturated palladium species, often monoligated L1Pd(0) complexes, is considered highly reactive for the oxidative addition step. acs.org

Following oxidative addition, the transmetallation step occurs, where an organic group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the Pd(II) complex. libretexts.org This step displaces the halide from the palladium center and forms a new diorganopalladium(II) intermediate. libretexts.org The mechanism of transmetallation can vary depending on the reaction conditions. One proposed pathway involves the reaction of the LnPd(aryl)(X) species directly with an 8-electron, 4-coordinate (8-B-4) arylboronate complex. acs.orgnih.gov The formation of these boronate complexes is facilitated by a base. nih.gov An alternative, the "oxo-palladium pathway," suggests that a LnPd(aryl)(OH) species reacts with a neutral, 3-coordinate boronic acid. nih.gov Recent studies suggest that both pathways are possible, and their prevalence depends on the specific reaction conditions, such as the presence of water and phase transfer catalysts. nih.gov In cobalt-catalyzed couplings, transmetallation has been observed to occur from neutral boron reagents to high-spin cobalt(I) alkoxide complexes. acs.org

Reductive elimination is the final step of the catalytic cycle, where the two organic ligands on the diorganopalladium(II) complex couple and are expelled from the metal center, forming the new carbon-carbon bond of the final product. libretexts.org This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue. libretexts.org For the reaction to proceed, the organic ligands must typically be in a cis orientation on the palladium complex. libretexts.org The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium and the organic fragments being coupled. nih.gov For instance, bulky phosphine (B1218219) ligands can accelerate reductive elimination by promoting the formation of three-coordinate species that are prone to this step. acs.orgnih.gov

The regioselectivity of cross-coupling reactions with this compound is dictated by the difference in reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. soton.ac.ukresearchgate.net This allows for the selective arylation or vinylation at the C8 position. rsc.org However, achieving complete selectivity can be challenging, and sometimes an excess of the coupling partner is used to drive the reaction to exhaustive disubstitution, functionalizing both the C8 and C4 positions. nih.gov In some cases, a lack of selectivity has been observed, leading to mixtures of products. nih.gov The choice of catalyst, ligands, and reaction conditions can be optimized to control the regioselectivity and favor the formation of either mono- or di-substituted products. For example, in the synthesis of isocryptolepine, a selective Buchwald-Hartwig amination was followed by an intramolecular arylation, highlighting the controlled, sequential reactivity. researchgate.net

| Reaction Step | Description | Selectivity in this compound |

| Oxidative Addition | Insertion of Pd(0) into the Carbon-Halogen bond. | Preferential reaction at the more reactive C8-Br bond. soton.ac.uk |

| Transmetallation | Transfer of an organic group from an organometallic reagent to the Pd(II) complex. | Occurs after initial oxidative addition at C8. |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Yields the C8-coupled product. |

Reductive Elimination Pathways

Reactions with Specific Nucleophiles for Derivative Formation (e.g., Thioethers, Aminoquinolines, Pyrazoloquinolines)

The reactivity of this compound makes it a valuable precursor for a variety of heterocyclic derivatives with potential applications in medicinal chemistry and materials science. rsc.orgsmolecule.com

Thioethers: Aryl thioethers can be synthesized via nucleophilic substitution of the C4-chloro group with a thiol or thiolate nucleophile. nih.govjst.go.jp For instance, 4-chloro-3-(4-hydroxy-2-butynylthio)quinoline can be prepared from the corresponding 4-chloroquinoline (B167314) derivative. nih.gov General methods for the synthesis of aryl thioethers from aryl halides often involve reaction with thiols in the presence of a base. jst.go.jpthieme-connect.com

Aminoquinolines: The synthesis of 4-aminoquinolines is a prominent application of this compound's reactivity. The C4-chloro substituent is readily displaced by a wide range of primary and secondary amines via an SNAr reaction. frontiersin.orgsemanticscholar.orgnih.govresearchgate.net This reaction is often carried out by heating the 4-chloroquinoline with the desired amine in a suitable solvent like tert-butanol (B103910) or dimethylformamide (DMF). semanticscholar.orgnih.govresearchgate.net This straightforward coupling provides access to a large library of 8-bromo-4-aminoquinoline derivatives, which can be further modified at the C8 position using metal-catalyzed reactions. semanticscholar.orgnih.gov

Pyrazoloquinolines: Fused heterocyclic systems like pyrazoloquinolines can be synthesized from chloroquinoline precursors. smolecule.com For example, 1H-pyrazolo[3,4-b]quinolines can be prepared via cycloaddition reactions of 2-chloroquinoline-3-carbonitrile (B1354263) (a related derivative) with hydrazine (B178648) hydrate. nih.gov Other synthetic routes involve the palladium-catalyzed reaction of β-bromovinyl aldehydes with aminopyrazoles, which can yield pyrazolo[3,4-b]quinolines. mdpi.com The synthesis of 1H-pyrazolo[4,3-c]quinolines has been achieved through palladium-catalyzed intramolecular C-N bond formation from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones. researchgate.net These methods demonstrate how the quinoline core can be used as a scaffold to build more complex, fused ring systems.

| Derivative Class | Synthetic Approach | Key Reagents/Conditions |

| Thioethers | Nucleophilic substitution at C4 | Thiols/Thiolates, Base nih.govjst.go.jp |

| Aminoquinolines | Nucleophilic substitution at C4 (SNAr) | Primary/Secondary Amines, Heat frontiersin.orgsemanticscholar.orgnih.gov |

| Pyrazoloquinolines | Cyclization/Annulation Reactions | Hydrazine derivatives, Pd-catalysis nih.govmdpi.comresearchgate.net |

Functional Group Interconversions (e.g., Aldehyde Formation, N-Oxidation)

The strategic modification of the this compound scaffold through functional group interconversions is a key aspect of its synthetic utility. These transformations allow for the introduction of versatile functional groups, such as aldehydes and N-oxides, which serve as handles for further molecular elaboration. Research into these conversions provides insight into the reactivity of the halogenated quinoline system and enables the development of derivatives with diverse applications.

Aldehyde Formation

The introduction of a carbaldehyde (-CHO) group onto the this compound framework can be achieved through several established synthetic methodologies, primarily via formylation of a metalated intermediate or through electrophilic substitution reactions.

Metal-Halogen Exchange followed by Formylation:

A prominent strategy for regioselective formylation involves a metal-halogen exchange followed by quenching with a suitable formylating agent. The bromine atom at the C-8 position is susceptible to exchange with strong bases like n-butyllithium (n-BuLi) or with magnesium reagents such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). The resulting organometallic species can then react with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde functionality.

While a direct report on the formylation of this compound via this method is not detailed in the available literature, extensive research on analogous systems demonstrates the viability of this approach. For instance, the magnesiation of 7-chloro-4-iodoquinoline (B1588978) with i-PrMgCl·LiCl, followed by reaction with an excess of DMF, affords 7-chloroquinoline-4-carbaldehyde (B3024056) in a 77% isolated yield. worktribe.com Similarly, the lithiation of 2-bromo-4-methoxypyridine (B110594) with lithium tetramethylpiperidide (LTMP) and subsequent quenching with DMF successfully yields the corresponding aldehyde. arkat-usa.org These examples strongly suggest that a similar pathway, involving the selective metal-halogen exchange at the C-8 position of this compound, would be a feasible route to 8-bromoquinoline-4-carbaldehyde.

Table 1: Aldehyde Formation via Metalation of Halogenated Heterocycles

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is another powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. tubitak.gov.tr The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like DMF to generate the electrophilic Vilsmeier reagent. smolecule.com This method has been successfully applied to the synthesis of various chloroquinoline carbaldehydes. For example, the Vilsmeier-Haack reaction is a key step in the synthesis of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde from a 2-aminoacetophenone (B1585202) precursor. scispace.comresearchgate.net It is also a suggested method for introducing an aldehyde group at the 2-position of a chloroquinoline core. smolecule.com The applicability of this reaction directly to this compound would depend on the activation of the quinoline ring towards electrophilic attack.

Table 2: Aldehyde Formation via Vilsmeier-Haack Type Reactions

| Precursor Type | Reagents | General Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminoacetophenone derivative | POCl₃, DMF | Heat | 4-Chloroquinoline-3-carbaldehyde | scispace.com |

| Chloroquinoline | POCl₃, DMF | 60-80°C, 6-12 hours | Chloroquinoline-2-carbaldehyde | smolecule.com |

N-Oxidation

The conversion of the quinoline nitrogen to an N-oxide represents a significant functional group interconversion that modulates the electronic properties and biological profile of the molecule. The resulting N-oxide group can increase water solubility and act as a directing group for subsequent substitutions.

The N-oxidation of quinolines is typically accomplished using peroxy acids. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. mdpi.com General procedures also describe the use of hydrogen peroxide, often in a solvent such as acetic acid. smolecule.comgoogle.com Research on complex quinoline-based antimalarials like mefloquine (B1676156) has demonstrated successful N-oxidation using m-CPBA. mdpi.com Furthermore, a patent for quinoline derivatives as anti-inflammatory agents describes a general step for the formation of a quinoline N-oxide from the parent quinoline by treatment with a peracid or hydrogen peroxide. google.com The existence of compounds like 8-Bromo-4-cyanoquinoline-N-oxide confirms that the 8-bromo-substituted quinoline ring is compatible with N-oxidation conditions. synquestlabs.com

Table 3: N-Oxidation of Quinoline Scaffolds

| Starting Material | Reagent | General Conditions | Product | Reference |

|---|---|---|---|---|

| Mefloquine (quinoline derivative) | m-CPBA | - | Mefloquine N-oxide | mdpi.com |

| General Quinoline | Peracid or H₂O₂ | Acetic acid | Quinoline N-oxide | google.com |

| 8-Bromo-4-cyanoquinoline | Not specified | Not specified | 8-Bromo-4-cyanoquinoline-N-oxide | synquestlabs.com |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework. Although specific experimental spectra for 8-Bromo-4-chloroquinoline are not widely published in publicly accessible literature, the expected spectral features can be predicted based on the known structure and data from analogous quinoline (B57606) derivatives.

In a ¹H NMR spectrum of this compound, five distinct signals would be anticipated in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the five protons on the quinoline ring system. The chemical shift of each proton is influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents (chlorine and bromine).

The proton at the C-2 position is expected to appear at the most downfield shift due to its proximity to the electronegative nitrogen atom within the pyridine (B92270) ring. The protons on the benzene (B151609) ring (H-5, H-6, H-7) will show characteristic splitting patterns based on their coupling with adjacent protons. The H-3 proton, adjacent to the chlorine-substituted C-4, will also have a distinct chemical shift. The expected signals and their predicted multiplicities are outlined in the table below.

Predicted ¹H NMR Spectral Data for this compound Note: This table is predictive and based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.5 - 8.9 | Doublet (d) |

| H-3 | 7.4 - 7.8 | Doublet (d) |

| H-5 | 7.8 - 8.2 | Doublet of doublets (dd) |

| H-6 | 7.3 - 7.7 | Triplet (t) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the local electronic environment. Carbons bonded to electronegative atoms like chlorine, bromine, and nitrogen will be deshielded and appear at a higher chemical shift (downfield).

The carbons of the aromatic nucleus generally resonate in the δ 120-155 ppm range. The C-4 (bonded to chlorine) and C-8 (bonded to bromine) atoms are expected to show significant downfield shifts. The C-8a and C-4a carbons, located at the ring junction, will also have characteristic shifts.

Predicted ¹³C NMR Spectral Data for this compound Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 121 - 124 |

| C-4 | 148 - 151 |

| C-4a | 149 - 152 |

| C-5 | 128 - 131 |

| C-6 | 127 - 130 |

| C-7 | 124 - 127 |

| C-8 | 118 - 122 |

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of sharp bands in the 1400-1650 cm⁻¹ fingerprint region. The C-Cl and C-Br stretching vibrations are expected to appear at lower wavenumbers, typically below 800 cm⁻¹ and 700 cm⁻¹, respectively.

Expected Characteristic FT-IR Absorption Bands for this compound Note: This table presents expected frequency ranges for key functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C and C=N Stretch | 1400 - 1650 |

| C-H In-Plane Bending | 1000 - 1300 |

| C-H Out-of-Plane Bending | 750 - 900 |

| C-Cl Stretch | 600 - 800 |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. Vibrational modes that involve a change in polarizability are Raman active. For this compound, the symmetric vibrations of the aromatic ring system are expected to produce strong Raman signals. The analysis of Raman spectra of quinoline derivatives, supported by theoretical calculations, allows for the unambiguous characterization of the main vibrational bands. wikipedia.org While specific experimental data for this compound is not available, the C-Cl and C-Br stretching modes would also be observable, providing confirmatory structural information.

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. gaussian.com VCD is a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules. nih.gov

The compound this compound is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, under standard measurement conditions, it does not exhibit a VCD spectrum. VCD signals are only produced by chiral molecules. gaussian.com

Advanced techniques such as Magnetic Vibrational Circular Dichroism (MVCD) can be used to obtain spectra from achiral molecules by inducing chirality with a strong magnetic field. nih.govacs.org However, there are no published studies indicating that MVCD has been applied to this compound. Similarly, recent research has shown that achiral molecules can produce VCD signals when adsorbed onto chiral plasmonic nanostructures, but this specific application has not been reported for this compound. acs.org

Raman Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound (C9H5BrClN), the molecular weight is 242.50 g/mol . sigmaaldrich.combldpharm.comchemicalbook.com The monoisotopic mass is calculated to be 240.92939 g/mol . epa.gov

When a molecule of this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, which results in the formation of a molecular ion (M•+). libretexts.orgneu.edu.tr This molecular ion is energetically unstable and can break down into smaller, charged fragments. libretexts.orguni-saarland.de The pattern of these fragments provides a "fingerprint" that aids in structural identification.

Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit characteristic isotopic patterns. neu.edu.tr Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance, while chlorine has two major isotopes, 35Cl and 37Cl, with an approximate ratio of 3:1. This results in a distinctive M+2 peak. neu.edu.tr

A study on related chloroquinoline derivatives using electrospray ionization tandem mass spectrometry (ESI-MS/MS) revealed that fragmentation can involve the elimination of heteroatoms. researchgate.net While specific fragmentation data for this compound is not detailed in the provided results, general principles suggest that the fragmentation of the molecular ion would lead to various smaller ions. libretexts.org

Predicted Collision Cross Section (CCS) Data uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 241.93668 | 138.5 |

| [M+Na]+ | 263.91862 | 145.7 |

| [M+NH4]+ | 258.96322 | 145.4 |

| [M+K]+ | 279.89256 | 143.3 |

| [M-H]- | 239.92212 | 140.6 |

| [M+Na-2H]- | 261.90407 | 144.4 |

| [M]+ | 240.92885 | 139.4 |

| [M]- | 240.92995 | 139.4 |

This data is based on predictions and provides insight into the ion's shape and size in the gas phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of outer electrons. up.ac.za This technique is used to investigate the electronic transitions within a compound. ubbcluj.ro The absorption of UV radiation by aromatic compounds like quinoline involves π → π* transitions. up.ac.za

For quinoline and its derivatives, the UV-Vis spectrum is influenced by the substituents on the ring system. The introduction of halogen atoms like bromine and chlorine can cause shifts in the absorption maxima. Specifically, these halogen substituents can induce red shifts (bathochromic shifts) in the UV-Vis spectra due to the heavy atom effect.

Studies on polysubstituted quinolines have shown that the type and position of substituents significantly affect the intramolecular charge transfer (ICT), which in turn influences the absorption and emission spectra. nih.gov While the specific UV-Vis absorption maxima for this compound are not explicitly detailed in the provided search results, related compounds offer insights. For instance, the UV-Vis spectra of 4,6,8-triarylquinoline-3-carbaldehydes, derived from a similar quinoline core, have been measured in various solvents to understand their photophysical properties. nih.gov The electronic transitions in such systems are typically of the π-π* and n-π* type. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal. libretexts.org

While a specific crystal structure for this compound is not available in the provided search results, studies on structurally similar compounds provide valuable information. For example, the crystal structure of 4-Bromo-8-methoxyquinoline reveals a nearly co-planar arrangement of the non-hydrogen atoms. nih.gov In another related compound, 3-bromomethyl-2-chloro-quinoline, the molecule crystallizes in the triclinic space group P'1, with the quinoline ring system being planar. semanticscholar.org

Crystallographic analyses of other halogenated quinoline derivatives have shown that these molecules often adopt planar conformations. The packing of these molecules in the crystal lattice is influenced by intermolecular interactions such as C-H···O, C-H···Br, and π-π stacking. scispace.com For instance, in the crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, molecules are held together by C—H···O and C—H···Br interactions and are further stabilized by π···π stacking. scispace.com It is expected that the solid-state structure of this compound would also be stabilized by similar intermolecular forces.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, the molecular formula is C9H5BrClN. sigmaaldrich.comchemicalbook.comepa.gov This formula allows for the calculation of the theoretical percentage of each element present in the compound.

Theoretical Elemental Composition of this compound (C9H5BrClN)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 44.58 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.08 |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.95 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.62 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.78 |

| Total | 242.503 | 100.00 |

Note: Atomic weights are based on standard values and may vary slightly.

Experimental elemental analysis would be performed to verify these calculated percentages, confirming the purity and empirical formula of a synthesized sample of this compound. nih.gov

Computational Chemistry and Quantum Mechanical Analyses

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory serves as the primary computational framework for investigating 8-Bromo-4-chloroquinoline. By modeling the electron density, DFT allows for the calculation of the molecule's ground-state electronic structure, optimized geometry, and a host of other properties that dictate its chemical nature. While specific, published DFT studies focusing exclusively on this compound are limited, extensive research on closely related analogs, particularly 8-chloroquinoline (B1195068) (8CQ), provides a robust basis for understanding its properties. researchgate.net The methodologies and expected outcomes for this compound are detailed in the following sections, often drawing parallels with documented findings for 8CQ.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this analysis identifies the most favorable bond lengths, bond angles, and dihedral angles. The process involves iterative calculations that adjust the atomic coordinates until the forces on each atom are negligible. semanticscholar.org

While direct experimental data for the geometry of this compound is not available in the cited literature, theoretical parameters can be predicted with high confidence. A study on the related compound 8-chloroquinoline (8CQ), performed using the B3LYP method with a 6-311++G(d,p) basis set, provides insight into the expected structural parameters. researchgate.net The introduction of a bromine atom at position 8 is expected to cause slight elongations in the adjacent C-C and C-Br bonds compared to the C-H bond in quinoline (B57606), and minor alterations in the bond angles of the carbocyclic ring due to steric and electronic effects.

Table 1: Selected Optimized Geometrical Parameters for 8-Chloroquinoline (Illustrative for this compound) (Data sourced from a DFT B3LYP/6-311++G(d,p) study on 8-chloroquinoline researchgate.net)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4-Cl | 1.74 Å |

| C8-H | 1.08 Å | |

| C3-C4 | 1.37 Å | |

| C4-N1 | 1.38 Å | |

| C8-C9 | 1.37 Å | |

| Bond Angle | C3-C4-Cl | 115.9° |

| C5-C10-C9 | 120.4° | |

| C7-C8-C9 | 121.2° |

Note: For this compound, the C8-H bond would be replaced by a C8-Br bond, with an expected bond length of approximately 1.90 Å.

Vibrational Frequency Calculations and Potential Energy Distributions

Vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. semanticscholar.org This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides a detailed picture of the molecule's vibrational modes. dergipark.org.tr The potential energy distribution (PED) is used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups. researchgate.net

For this compound, characteristic vibrational frequencies are expected for the C-Br and C-Cl stretches, in addition to the modes associated with the quinoline ring system. In related chloro- and bromo-aromatic compounds, C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ range, while C-Br stretches are found at lower frequencies, generally between 500-700 cm⁻¹. A comprehensive vibrational analysis of 8-chloroquinoline has been performed, and its results can serve as a reference. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies and Assignments for 8-Chloroquinoline (Illustrative for this compound) (Data sourced from a DFT B3LYP/6-311++G(d,p) study on 8-chloroquinoline researchgate.net)

| Frequency (cm⁻¹) | Assignment (PED) | Vibrational Mode |

| 3072 | ν(C-H) | Aromatic C-H Stretch |

| 1572 | ν(C=C) + ν(C=N) | Ring Stretching |

| 1495 | ν(C=C) + δ(C-H) | Ring Stretching & Bending |

| 1135 | δ(C-H) | In-plane C-H Bending |

| 833 | γ(C-H) | Out-of-plane C-H Bending |

| 785 | ν(C-Cl) | C-Cl Stretch |

Note: For this compound, an additional strong band corresponding to the ν(C-Br) mode would be expected in the 500-700 cm⁻¹ region.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A smaller gap suggests higher reactivity and lower stability.

In this compound, the distribution of the HOMO and LUMO would be spread across the quinoline ring system. The presence of electronegative halogen atoms influences the energies of these orbitals. For the related 8-chloroquinoline, the HOMO-LUMO gap was calculated to be 4.57 eV, indicating significant stability. researchgate.net The introduction of bromine, another electron-withdrawing group, is expected to further influence these energy levels.

Table 3: Frontier Molecular Orbital Energies for 8-Chloroquinoline (Illustrative for this compound) (Data sourced from a DFT B3LYP/6-311++G(d,p) study on 8-chloroquinoline researchgate.net)

| Orbital | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -2.01 |

| Energy Gap (ΔE) | 4.57 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com The MEP map is color-coded to indicate different electrostatic potential values: red areas signify regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. wolfram.com

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the quinoline ring, due to its high electronegativity and lone pair of electrons, making it a primary site for protonation and electrophilic attack. uni-muenchen.de The regions around the electronegative chlorine and bromine atoms would also exhibit negative potential, though to a lesser extent. Conversely, positive potential would be concentrated on the hydrogen atoms of the aromatic ring. dergipark.org.tr This distribution helps in understanding intermolecular interactions and the regioselectivity of chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that examines the charge distribution and interactions between orbitals within a molecule. wisc.edu It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. taylorfrancis.com These donor-acceptor interactions, quantified as second-order perturbation energies (E(2)), are indicative of hyperconjugative effects that contribute to molecular stability. researchgate.net

In this compound, NBO analysis would reveal the charge distribution across the atoms, confirming the high negative charges on the nitrogen, chlorine, and bromine atoms. Key interactions would include the delocalization of electron density from the nitrogen lone pair (n) to the antibonding π* orbitals of the aromatic ring (n → π*), as well as from the lone pairs of the halogen atoms. These hyperconjugative interactions play a crucial role in the stabilization of the aromatic system. taylorfrancis.comtandfonline.com

NMR Chemical Shift Predictions (Gauge-Invariant Atomic Orbital Method)

Predicting nuclear magnetic resonance (NMR) spectra through computation is a powerful tool for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. rsc.orgmdpi.com Comparing these predicted shifts with experimental data can confirm molecular structures. researchgate.net

While experimental NMR data for this compound is not detailed in the searched literature, theoretical calculations for the closely related 8-chloroquinoline show excellent correlation with its experimental spectrum. researchgate.net For this compound, the GIAO method would predict the chemical shifts for each unique carbon and hydrogen atom, taking into account the inductive and anisotropic effects of the bromine and chlorine substituents. The carbon atom attached to the bromine (C8) would be expected to show a chemical shift influenced by the heavy atom effect. nih.gov

Table 4: Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for 8-Chloroquinoline (Illustrative for this compound) (Data sourced from a DFT GIAO study on 8-chloroquinoline researchgate.net)

| Atom | Theoretical ¹³C (ppm) | Experimental ¹³C (ppm) | Atom | Theoretical ¹H (ppm) | Experimental ¹H (ppm) |

| C2 | 151.8 | 151.7 | H2 | 8.87 | 8.92 |

| C3 | 122.4 | 122.3 | H3 | 7.42 | 7.46 |

| C4 | 134.1 | 134.2 | H5 | 7.73 | 7.78 |

| C5 | 128.0 | 127.9 | H6 | 7.37 | 7.42 |

| C6 | 126.9 | 126.8 | H7 | 7.64 | 7.69 |

| C7 | 122.1 | 122.0 | |||

| C8 | 144.1 | 144.0 | |||

| C9 | 148.9 | 148.8 | |||

| C10 | 127.6 | 127.5 |

UV-Vis Absorption Spectra Simulations (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to simulate the electronic absorption spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in an experimental UV-Vis spectrum.

For quinoline and its derivatives, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict the main absorption wavelengths (λ_max) nih.govresearchgate.net. The electronic spectra of quinolines are typically characterized by π → π* and n → π* transitions. The π → π* transitions, which are generally high in intensity, originate from the aromatic system, while the lower intensity n → π* transitions involve the non-bonding electrons of the nitrogen atom researchgate.netcnr.it.

Table 1: Representative TD-DFT Calculated Electronic Transitions for Halogenated Quinolines This table presents hypothetical data for this compound based on published values for analogous compounds to illustrate expected results.

| Calculated λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Contribution | Transition Type |

|---|---|---|---|---|

| ~325 | ~3.81 | ~0.04 | HOMO -> LUMO | π → π |

| ~280 | ~4.43 | ~0.15 | HOMO-1 -> LUMO | π → π |

| ~265 | ~4.68 | ~0.02 | HOMO-2 -> LUMO | n → π* |

Theoretical Bond Dissociation Energy (BDE) Calculations

Theoretical calculations of bond dissociation energy (BDE) are essential for understanding the stability of chemical bonds and predicting the regioselectivity of chemical reactions. DFT methods, such as B3LYP, and higher-accuracy composite methods like G3B3, are commonly used to compute the energy required to homolytically cleave a specific bond acs.orgnih.gov.

For halo-heterocycles like this compound, BDE calculations can predict the relative likelihood of breaking the C4-Cl versus the C8-Br bond. General trends established through computational studies show that the BDE of a C-Cl bond is typically higher than that of a corresponding C-Br bond, making the C-Br bond weaker and potentially more reactive nih.gov. Furthermore, the position of the halogen on the quinoline ring significantly influences the BDE. For quinoline, the C-X bond at the 2-position generally has the lowest BDE, while bonds on the fused benzene (B151609) ring have higher BDEs, similar to that of chlorobenzene (B131634) nih.gov.

Based on these established principles, the C8-Br bond in this compound is expected to have a lower dissociation energy than the C4-Cl bond. This suggests that in reactions involving radical intermediates or certain cross-coupling reactions, cleavage at the C8 position may be favored.

Table 2: Estimated Theoretical Bond Dissociation Energies (BDE) for this compound Values are estimated based on trends from computational studies on halo-quinolines and are presented in kcal/mol. acs.orgnih.gov

| Bond | Computational Method | Estimated BDE (kcal/mol) | Reference BDE (Chlorobenzene, C-Cl) |

|---|---|---|---|

| C4-Cl | G3B3 | ~96-98 | 97.6 |

| C8-Br | G3B3 | ~85-87 | - |

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Molecular docking programs (e.g., AutoDock) calculate a scoring function, often expressed as a binding energy in kcal/mol, which estimates the binding affinity between the ligand and the protein target. A more negative binding energy suggests a more stable and favorable interaction. Docking studies on various chloro- and bromo-substituted quinolines have shown their potential to bind to a range of biological targets, including enzymes like HIV reverse transcriptase and DNA gyrase nih.govresearchgate.net. For instance, chloro- and bromo-substituted quinoline derivatives have demonstrated potent inhibitory potential in docking studies, with calculated binding energies often superior to standard drugs nih.govacs.org. The specific binding energy of this compound would depend on the specific protein target and its binding pocket.

Table 3: Example Binding Energy Predictions for Bromo-Chloro-Substituted Quinolines with Various Protein Targets This table presents data from related compounds to illustrate the typical binding energies obtained from molecular docking simulations.

| Compound Type | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)-6-chloroquinoline | Plasmodium LDH | -9.05 | osti.gov |

| 4-(4-bromophenyl)-6-(2-chloroquinolin-3-yl)pyrimidine | HIV Reverse Transcriptase (4I2P) | -10.19 | nih.gov |

| Halogenated Quinoline (Q3Cl4F) | MAO-B | -8.37 | acs.org |

Beyond predicting binding energy, molecular docking identifies the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. Key interactions for quinoline derivatives include:

Hydrogen Bonding: The quinoline nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like lysine (B10760008) or serine in a protein's active site nih.gov.

Hydrophobic Interactions: The aromatic rings of the quinoline scaffold frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine nih.govfrontiersin.org.

Halogen Bonding: The chlorine and bromine atoms of this compound can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on the protein. This has been recognized as an important factor in ligand-target binding acs.org.

Analysis of the docked pose of this compound within a given protein active site would reveal the precise residues involved and the geometry of these stabilizing forces.

Computational methods are vital for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For quinoline derivatives, SAR studies have shown that the type and position of substituents dramatically affect their therapeutic potential orientjchem.org.

For this compound, computational SAR would involve comparing its calculated properties (e.g., binding energy, electronic properties) with a library of similar quinolines having different substituents. Such studies have revealed that:

Halogenation often enhances biological activity. The presence of halogens can increase lipophilicity, improving membrane permeability, and can also lead to stronger binding interactions orientjchem.orgmdpi.com.

The position of the halogen is critical. For instance, SAR studies on quinoline-based inhibitors have shown that substitution at different positions leads to varied binding affinities and inhibitory concentrations nih.gov. By computationally evaluating a series of bromo- and chloro-substituted quinolines, a model can be built to predict the activity of new, unsynthesized derivatives, thus guiding rational drug design.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding)

Theoretical Studies on Non-Linear Optical (NLO) Properties (Hyperpolarizability)

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key descriptor of molecular NLO behavior is the first hyperpolarizability (β). DFT calculations are widely employed to predict the NLO properties of organic molecules researchgate.netpopebiotech.com.

Molecules with significant intramolecular charge transfer (ICT), often featuring electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large hyperpolarizability values mdpi.comanalis.com.my. While this compound does not have a classic donor-acceptor design, the electron-withdrawing nature of the nitrogen atom and the halogen substituents induces a degree of charge separation and a non-zero dipole moment, which are prerequisites for NLO activity.

The hyperpolarizability of this compound can be calculated using DFT methods (e.g., B3LYP functional). The resulting value is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. While the NLO response is expected to be modest compared to optimized NLO chromophores, such theoretical calculations provide a complete electronic characterization of the molecule researchgate.net.

Table 4: Representative Calculated First Hyperpolarizability (β) for Quinoline-based Compounds This table provides context for the potential NLO properties of this compound by showing data for related systems.

| Compound | Computational Method | Calculated β (esu) | Reference |

|---|---|---|---|

| Urea (Reference) | DFT/B3LYP | 0.3728 x 10-30 | popebiotech.com |

| 2-chloro-3-quinolinecarboxaldehyde | DFT/B3LYP | 3.06 x 10-30 | nih.gov |

| Designed Quinoline-Carbazole Derivative (Q1D3) | DFT/B3LYP | 43.19 x 10-30 | rsc.org |

ADMET Prediction for Pharmaceutical Relevance

The evaluation of a compound's potential as a drug candidate relies heavily on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico computational methods are invaluable for predicting these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles while minimizing costly and time-consuming experimental work. While direct, comprehensive ADMET studies for this compound are not extensively detailed in publicly available literature, the principles of such analyses are well-established and have been applied to various quinoline derivatives. researchgate.neteurjchem.com

In silico ADMET prediction involves using computational models to estimate a range of physicochemical and biological properties. These predictions are based on the molecule's structure and are compared against established thresholds for drug-likeness. For a compound like this compound, key parameters would be calculated to assess its potential pharmaceutical relevance.

Key ADMET Parameters and Their Significance:

Absorption: This pertains to how well a drug is absorbed into the bloodstream. Key predictors include lipophilicity (LogP), water solubility, and adherence to established rules like Lipinski's Rule of Five. For instance, studies on quinoline-based hybrids assess parameters like topological polar surface area (TPSA) and the number of rotatable bonds to predict oral bioavailability. mdpi.com

Distribution: This describes how a drug spreads throughout the body's tissues and fluids. Predictions often focus on plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism: This involves the chemical modification of the compound by the body, primarily by cytochrome P450 (CYP) enzymes. Computational models can predict which CYP isoforms are likely to metabolize the compound, which is crucial for anticipating drug-drug interactions.

Excretion: This refers to the removal of the drug and its metabolites from the body.

Toxicity: Predictive models can flag potential toxic liabilities, such as mutagenicity (Ames test prediction), carcinogenicity, and cardiotoxicity (hERG inhibition). In silico studies on quinoline derivatives often analyze their potential for toxicity to guide further development. researchgate.net

A representative table of predicted ADMET properties for a hypothetical quinoline derivative is shown below to illustrate the type of data generated in such an analysis.

Table 1: Representative In Silico ADMET Prediction Data This table is illustrative and does not represent experimentally verified data for this compound.

| Parameter | Predicted Value | Acceptable Range/Comment | Pharmaceutical Relevance |

|---|---|---|---|

| Absorption | |||

| Lipinski's Rule of 5 | 0 violations | Good oral bioavailability predicted | High |

| Molecular Weight | 242.50 g/mol | < 500 g/mol | Favorable |

| LogP (Lipophilicity) | ~3.2 | < 5 | Good permeability |

| Water Solubility | Moderately soluble | - | Affects formulation and absorption |

| Distribution | |||

| Blood-Brain Barrier (BBB) | Low penetration | - | Reduces potential for CNS side effects |

| Plasma Protein Binding (PPB) | High | > 90% | Influences free drug concentration |

| Metabolism | |||

| CYP2D6 Inhibitor | No | - | Low risk of specific drug interactions |

| CYP3A4 Inhibitor | No | - | Low risk of specific drug interactions |

| Toxicity | |||

| Ames Mutagenicity | Non-mutagenic | - | Low risk of causing genetic mutations |

Solvatochromic Methods for Dipole Moment Determination